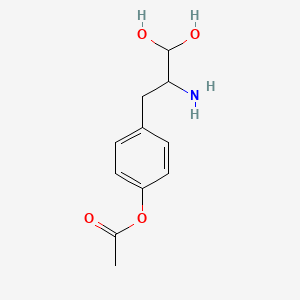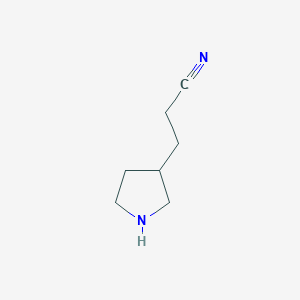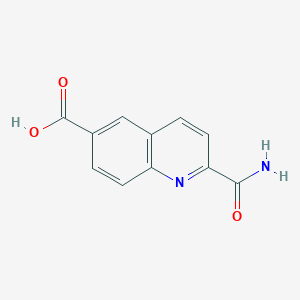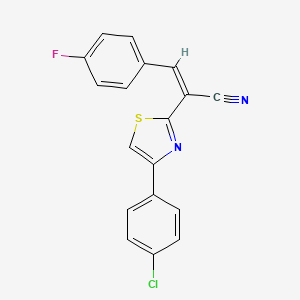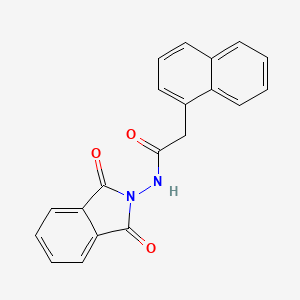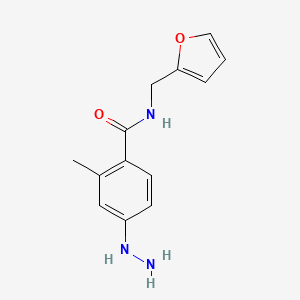
N-(Furan-2-ylmethyl)-4-hydrazinyl-2-methylbenzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(Furan-2-ylmethyl)-4-hydrazinyl-2-methylbenzamide is an organic compound that features a furan ring, a hydrazine group, and a benzamide moiety
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of N-(Furan-2-ylmethyl)-4-hydrazinyl-2-methylbenzamide typically involves the reaction of 2-furoic acid with hydrazine derivatives under controlled conditions. The reaction is often carried out in the presence of coupling reagents such as DMT/NMM/TsO− or EDC, which facilitate the formation of the amide bond . The reaction conditions, including temperature, solvent, and reaction time, are optimized to achieve high yields and purity of the final product.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of microwave-assisted synthesis has been explored to enhance reaction efficiency and reduce reaction times . The crude products are typically purified by crystallization or flash chromatography to obtain the desired compound with high purity.
Analyse Chemischer Reaktionen
Types of Reactions: N-(Furan-2-ylmethyl)-4-hydrazinyl-2-methylbenzamide can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furan derivatives.
Reduction: The hydrazine group can be reduced to form corresponding amines.
Substitution: The benzamide moiety can undergo substitution reactions with various electrophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are commonly used.
Substitution: Electrophiles such as alkyl halides and acyl chlorides are used in substitution reactions.
Major Products Formed:
Oxidation: Oxidized furan derivatives.
Reduction: Amines derived from the hydrazine group.
Substitution: Substituted benzamide derivatives.
Wissenschaftliche Forschungsanwendungen
N-(Furan-2-ylmethyl)-4-hydrazinyl-2-methylbenzamide has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis to create more complex molecules.
Medicine: Research is ongoing to explore its potential as a therapeutic agent due to its unique chemical structure and reactivity.
Industry: It is used in the synthesis of materials with specific properties, such as polymers and resins.
Wirkmechanismus
The mechanism of action of N-(Furan-2-ylmethyl)-4-hydrazinyl-2-methylbenzamide involves its interaction with molecular targets through its functional groups. The hydrazine group can form covalent bonds with nucleophilic sites on biomolecules, while the furan ring can participate in π-π interactions with aromatic residues. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects .
Vergleich Mit ähnlichen Verbindungen
- N-(Furan-2-ylmethyl)furan-2-carboxamide
- Furan-2-ylmethyl furan-2-carboxylate
- N′-(Furan-2-ylmethylene)-2-hydroxybenzohydrazide
Comparison: N-(Furan-2-ylmethyl)-4-hydrazinyl-2-methylbenzamide is unique due to the presence of both a hydrazine group and a benzamide moiety, which confer distinct reactivity and biological activity compared to other furan derivatives.
Eigenschaften
Molekularformel |
C13H15N3O2 |
|---|---|
Molekulargewicht |
245.28 g/mol |
IUPAC-Name |
N-(furan-2-ylmethyl)-4-hydrazinyl-2-methylbenzamide |
InChI |
InChI=1S/C13H15N3O2/c1-9-7-10(16-14)4-5-12(9)13(17)15-8-11-3-2-6-18-11/h2-7,16H,8,14H2,1H3,(H,15,17) |
InChI-Schlüssel |
LSWASNSFEJSTMV-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=C(C=CC(=C1)NN)C(=O)NCC2=CC=CO2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


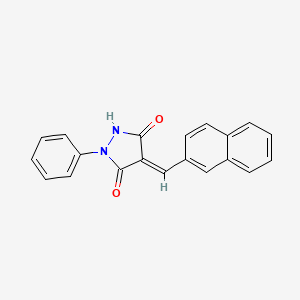
![N-[(4-methylpiperidin-1-yl)carbonothioyl]-2,2-diphenylacetamide](/img/structure/B14798564.png)
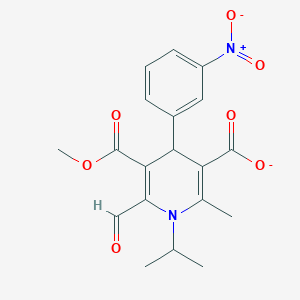

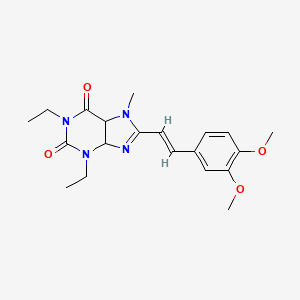

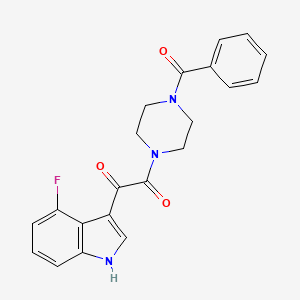
![(3S)-20-(3-amino-2-hydroxypropyl)-21-methoxy-14-methyl-8,15-dimethylidene-2,19,30,34,37,39,40,41-octaoxanonacyclo[24.9.2.13,32.13,33.16,9.112,16.018,22.029,36.031,35]hentetracontan-24-one;methanesulfonic acid](/img/structure/B14798595.png)
![3-Pyridazinemethanol, 6-[4-[1,2-dimethyl-1-[5-(2-pyridinylmethoxy)-2-pyridinyl]propyl]phenyl]-alpha,alpha-dimethyl-](/img/structure/B14798598.png)
